2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a bromine atom attached to the fifth position of a thiophene ring, which is further connected to a cyclopropane ring with a carboxylic acid group at the first position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: The synthesis can start with thiophene, which undergoes bromination to introduce the bromine atom at the 5-position.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation reactions, often using Simmons-Smith reagents or diazo compounds.
Carboxylation: Finally, the cyclopropane ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production typically involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the bromine atom, although this is less common.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Bromoalkanes: From substitution reactions.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is utilized in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with chlorine instead of bromine.
2-(5-Iodothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with iodine instead of bromine.
2-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness: 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts different reactivity compared to other halogens. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYSPHTVUJNTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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